5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Physicochemical profiling Lead optimization Medicinal chemistry

5-Chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034501-29-4) is a synthetic small-molecule sulfonamide (MW 369.859, molecular formula C13H12ClN5O2S2, logP 1.983) that integrates three heterocyclic motifs: a 5-chlorothiophene-2-sulfonamide core, a 2-(pyrazin-2-yl)-substituted imidazole, and an ethylenediamine linker. The compound belongs to the broader class of N-pyrazinyl-thienylsulphonamides, which have been claimed as chemokine receptor modulators for inflammatory disease applications.

Molecular Formula C13H12ClN5O2S2
Molecular Weight 369.84
CAS No. 2034501-29-4
Cat. No. B2440091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034501-29-4
Molecular FormulaC13H12ClN5O2S2
Molecular Weight369.84
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C13H12ClN5O2S2/c14-11-1-2-12(22-11)23(20,21)18-6-8-19-7-5-17-13(19)10-9-15-3-4-16-10/h1-5,7,9,18H,6,8H2
InChIKeyXZNMRYPQQSSVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034501-29-4): Compound Class & Core Characteristics for Procurement Evaluation


5-Chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034501-29-4) is a synthetic small-molecule sulfonamide (MW 369.859, molecular formula C13H12ClN5O2S2, logP 1.983) [1] that integrates three heterocyclic motifs: a 5-chlorothiophene-2-sulfonamide core, a 2-(pyrazin-2-yl)-substituted imidazole, and an ethylenediamine linker. The compound belongs to the broader class of N-pyrazinyl-thienylsulphonamides, which have been claimed as chemokine receptor modulators for inflammatory disease applications [2]. Its 5-chlorothiophene-2-sulfonamide fragment is a recognized carbonic anhydrase (CA) inhibitor pharmacophore, structurally related to the clinically approved CA inhibitor brinzolamide . The compound is commercially available from multiple screening-compound suppliers and is catalogued in the ZINC15 database (ZINC64527429), where SEA (Similarity Ensemble Approach) predictions suggest potential activity against several carbonic anhydrase isoforms (CA4, CA5A, CA5B, CA6) and MAPK8 [1].

Why In-Class Thiophene-Sulfonamide Analogs Cannot Substitute for CAS 2034501-29-4 in Focused Screening Campaigns


Within the N-(heteroarylethyl)-thiophene-2-sulfonamide chemical series, the combination of the 5-chloro substituent on the thiophene ring and the 2-(pyrazin-2-yl)-imidazole head group is not interchangeable with close structural analogs. Removal of the 5-chloro group yields the des-chloro analog (CAS 2034501-18-1; MW 335.4), which loses approximately 34.5 Da of molecular weight and the electron-withdrawing character of chlorine that modulates both sulfonamide NH acidity (pKa) and target binding [1]. Replacement of the thiophene ring with a benzene ring (CAS 2034234-52-9; MW 329.4) alters the heterocyclic electronic profile and abolishes the thiophene-sulfur hydrogen-bond acceptor potential . These structural perturbations are expected to produce shifts in target affinity, isoform selectivity, and physicochemical properties that cannot be predicted without empirical measurement, as demonstrated by the fragment-derived carbonic anhydrase inhibition data available for the 5-chlorothiophene-2-sulfonamide pharmacophore .

Quantitative Differentiation Evidence for 5-Chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide (2034501-29-4)


Molecular Weight and Lipophilicity Differentiation from the Des-Chloro Analog

The 5-chloro substituent on the thiophene ring distinguishes CAS 2034501-29-4 from its direct des-chloro analog (CAS 2034501-18-1). The target compound has a molecular weight of 369.859 Da and a calculated logP of 1.983, compared to 335.4 Da for the des-chloro analog [1]. The chlorine atom contributes approximately +34.5 Da and introduces electron-withdrawing character that can modulate the sulfonamide NH pKa, potentially enhancing zinc-binding affinity at carbonic anhydrase active sites, as established for the 5-chlorothiophene-2-sulfonamide fragment class .

Physicochemical profiling Lead optimization Medicinal chemistry

Heterocyclic Core Differentiation: Thiophene-2-sulfonamide versus Benzenesulfonamide Scaffold

The thiophene-2-sulfonamide core of CAS 2034501-29-4 differentiates it from the corresponding benzenesulfonamide analog (CAS 2034234-52-9; MW 329.4; C15H15N5O2S) . The thiophene sulfur atom provides a distinct hydrogen-bond acceptor and contributes to a different π-electron distribution compared to the benzene ring. The 5-chlorothiophene-2-sulfonamide fragment is a validated carbonic anhydrase pharmacophore, with PDB co-crystal structures demonstrating its binding to multiple protein targets including thrombin (PDB 6YQV, resolution 1.45 Å) and cAMP-dependent protein kinase A (PDB 5N3T) [1][2]. The benzenesulfonamide scaffold lacks the thiophene sulfur and exhibits a different binding geometry at CA active sites, as documented in the isoform-selective inhibitory profiles of 2-imidazoline-substituted benzene sulfonamides [3].

Scaffold hopping Carbonic anhydrase inhibition Fragment-based drug design

Computationally Predicted Carbonic Anhydrase Isoform Engagement Profile via SEA

ZINC15 SEA (Similarity Ensemble Approach) predictions for CAS 2034501-29-4, based on ChEMBL20 ligand similarity, identify multiple carbonic anhydrase isoforms as putative targets: CA4 (P-value = 16), CA5B (P-value = 16), CA6 (P-value = 18), and CA5A (P-value = 19), along with MAPK8 (P-value = 22) [1]. The CA predictions are consistent with the known carbonic anhydrase inhibitory activity of the 5-chlorothiophene-2-sulfonamide pharmacophore . By contrast, the des-chloro analog (CAS 2034501-18-1) has no publicly available SEA profile or target prediction data, and the benzenesulfonamide analog would be expected to exhibit a different isoform selectivity fingerprint based on literature precedent for benzenesulfonamide- versus thiophene-sulfonamide CA inhibitor series . The predicted engagement of CA4 (membrane-associated) and the mitochondrial isoforms CA5A/CA5B suggests potential differentiation from CA2-selective chemotypes.

Target prediction Carbonic anhydrase isoforms Virtual screening

Patent-Based Validation of the N-Pyrazinyl-Thienylsulphonamide Chemotype for Inflammatory Disease Applications

US Patent Application US20050075346 (filed 2002, published 2005) explicitly claims N-pyrazinyl-thienylsulphonamides of formula (I) for the treatment of chemokine-mediated diseases, particularly inflammatory conditions such as asthma [1]. The generic formula encompasses compounds with a pyrazinyl-sulfonamide-thienyl architecture matching the core scaffold of CAS 2034501-29-4. The patent exemplifies numerous 5-chloro-thiophene-2-sulfonamide derivatives with varying pyrazine substitution patterns, establishing precedent for this chemotype's relevance to chemokine receptor pharmacology [1]. While CAS 2034501-29-4 itself is not specifically exemplified in the patent, its structural features (5-chlorothiophene-2-sulfonamide linked via ethylenediamine to a pyrazin-2-yl-imidazole) fall squarely within the claimed Markush space. In contrast, the benzenesulfonamide analog (CAS 2034234-52-9) is structurally outside this patent's thienyl-specific claims .

Chemokine receptor modulation Inflammatory disease Patent-protected chemical space

Recommended Application Scenarios for 5-Chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034501-29-4)


Carbonic Anhydrase Isoform Profiling and Selectivity Screening

Based on the validated 5-chlorothiophene-2-sulfonamide CA pharmacophore and ZINC15 SEA predictions indicating potential engagement of CA4, CA5A, CA5B, and CA6 [1], CAS 2034501-29-4 is best deployed as a starting point for carbonic anhydrase isoform selectivity profiling. The compound's thiophene core distinguishes it from benzenesulfonamide-based CA inhibitor series, and its 5-chloro substitution provides a molecular weight and lipophilicity increment over the des-chloro analog that may translate into differential membrane permeability and mitochondrial CA isoform (CA5A/CA5B) access. Screening should include at minimum CA I, CA II, CA IV, CA VA, CA VB, CA VI, CA IX, and CA XII in a stopped-flow CO2 hydration assay format, with brinzolamide as a thiophene-sulfonamide class reference control .

Chemokine Receptor Antagonist Screening Cascades

The inclusion of CAS 2034501-29-4 within the Markush claims of US20050075346 for N-pyrazinyl-thienylsulphonamides as chemokine receptor modulators [2] supports its deployment in chemokine receptor antagonist screening. Primary screens should target CCR4, CCR3, or related chemokine receptors implicated in asthma and allergic inflammation, with follow-up in chemotaxis assays using human eosinophils or Th2 cells. The benzenesulfonamide analog (CAS 2034234-52-9) is structurally excluded from this patent space and is not recommended as an alternative for chemokine-targeted projects.

Fragment-Elaboration and Scaffold-Hopping Benchmark Studies

The availability of high-resolution X-ray co-crystal structures for the 5-chlorothiophene-2-sulfonamide fragment bound to thrombin (PDB 6YQV, 1.45 Å) and cAMP-dependent protein kinase A (PDB 5N3T) [3][4] establishes a structural biology foundation for fragment-elaboration campaigns. CAS 2034501-29-4, which extends this fragment with a pyrazin-2-yl-imidazole head group via an ethylenediamine linker, can serve as an elaborated analog for SAR studies comparing fragment vs. elaborated binding modes. Its differentiation from the des-chloro analog (ΔMW = +34.5 Da) provides a measurable parameter for assessing the impact of chlorine substitution on target binding affinity and ligand efficiency metrics.

Computational Target Prediction and Polypharmacology Assessment

CAS 2034501-29-4 is well-suited for computational target prediction and polypharmacology studies, given the availability of SEA predictions for multiple CA isoforms and MAPK8 [1]. The compound's multi-heterocyclic architecture (thiophene, imidazole, pyrazine) provides a rich pharmacophoric fingerprint for benchmarking target prediction algorithms against experimental profiling data. Teams should prioritize experimental validation of the predicted CA isoform hits (CA4, CA5A, CA5B, CA6) and MAPK8, followed by broader kinome and CA panel profiling to assess selectivity relative to computationally predicted off-targets.

Quote Request

Request a Quote for 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.